molecular formula C12H10ClNO3 B6246782 methyl 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylate CAS No. 2408965-05-7

methyl 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylate

Cat. No.: B6246782
CAS No.: 2408965-05-7
M. Wt: 251.7
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Description

Methyl 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylate is a quinoline derivative with a chloro group at the 7th position, a hydroxymethyl group at the 3rd position, and a carboxylate ester group at the 8th position. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with quinoline or its derivatives as the starting material.

  • Hydroxymethylation: The hydroxymethyl group at the 3rd position can be introduced using formaldehyde in the presence of a reducing agent like sodium cyanoborohydride.

  • Esterification: The carboxylate ester group at the 8th position is introduced through esterification reactions using methanol and a catalyst like sulfuric acid or an acid chloride.

Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include continuous flow reactors and automated systems for efficient production.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the hydroxymethyl group to a carboxyl group.

  • Reduction: Reduction reactions can reduce the chloro group to a hydrogen atom.

  • Substitution: Substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid under acidic conditions.

  • Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: Reagents like sodium hydroxide or other nucleophiles under basic conditions.

Major Products Formed:

  • Oxidation: 7-chloro-3-(carboxymethyl)quinoline-8-carboxylate.

  • Reduction: 7-hydroxy-3-(hydroxymethyl)quinoline-8-carboxylate.

  • Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives. It is also used in the study of reaction mechanisms involving quinoline compounds.

Biology: Quinoline derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used in biological studies to understand the interaction of quinoline derivatives with biological targets.

Medicine: Quinoline derivatives are used in the development of drugs for treating various diseases, including malaria and cancer. This compound can be a precursor in the synthesis of such drugs.

Industry: In the dye industry, quinoline derivatives are used to produce dyes with specific properties. This compound can be used to develop new dyes with improved stability and colorfastness.

Mechanism of Action

The mechanism by which methyl 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylate exerts its effects depends on its specific biological target. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would vary based on the specific application and biological system.

Comparison with Similar Compounds

  • 7-chloroquinoline: Lacks the hydroxymethyl and carboxylate groups.

  • 3-(hydroxymethyl)quinoline-8-carboxylate: Lacks the chloro group at the 7th position.

  • 7-chloro-3-(methoxymethyl)quinoline-8-carboxylate: Similar structure but with a methoxymethyl group instead of hydroxymethyl.

Uniqueness: Methyl 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylate is unique due to the presence of both chloro and hydroxymethyl groups, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

CAS No.

2408965-05-7

Molecular Formula

C12H10ClNO3

Molecular Weight

251.7

Purity

95

Origin of Product

United States

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